molecular formula C20H20N2O2S B2701637 (5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-[(naphthalen-1-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one CAS No. 866149-74-8

(5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-[(naphthalen-1-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one

Cat. No.: B2701637
CAS No.: 866149-74-8
M. Wt: 352.45
InChI Key: OAUQMIGBWFRPQG-WOJGMQOQSA-N
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Description

(5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-[(naphthalen-1-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-[(naphthalen-1-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine derivative, followed by the introduction of the hydroxymethyl group. The naphthalene moiety is then attached through a series of condensation reactions. The final step involves the formation of the thiazolone ring under specific reaction conditions, such as the use of a base catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-throughput screening and advanced analytical techniques ensures the consistency and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-[(naphthalen-1-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the naphthalene moiety or the thiazolone ring.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield naphthaldehyde derivatives, while reduction can lead to various reduced forms of the thiazolone ring.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole ring and subsequent functionalization with piperidine and naphthalene derivatives. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains using methods such as the minimum inhibitory concentration (MIC) assay. Preliminary results suggest that it may possess potent antibacterial activity comparable to established antimicrobial agents .

Anticancer Potential

In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines. The compound's ability to interact with specific cellular targets involved in cancer progression is currently under investigation. Molecular docking studies are being conducted to elucidate its binding interactions with key proteins involved in tumor growth .

Case Studies

  • Antimicrobial Evaluation : In a study evaluating a series of thiazole derivatives, (5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-[(naphthalen-1-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The MIC values were significantly lower than those of several reference antibiotics .
  • Cytotoxicity Studies : Another study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it effectively inhibited cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further development in anticancer therapies .

Mechanism of Action

The mechanism of action of (5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-[(naphthalen-1-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-[(phenyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one
  • (5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-[(benzyl)methylidene]-4,5-dihydro-1,3-thiazol-4-one

Uniqueness

Compared to similar compounds, (5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-[(naphthalen-1-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one stands out due to its unique naphthalene moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications.

Biological Activity

The compound (5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-[(naphthalen-1-yl)methylidene]-4,5-dihydro-1,3-thiazol-4-one , often referred to as NPT10 , is a synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring system combined with a piperidine moiety and a naphthalene substituent. Its chemical formula is C19H22N2OSC_{19}H_{22}N_2OS and it has a CAS number of 866149-74-8 . The structural complexity suggests multiple points of interaction with biological targets.

Inhibition of Enzymatic Activity

Research indicates that derivatives of thiazoles often exhibit inhibitory effects on various enzymes. For instance, studies have demonstrated that compounds similar to NPT10 can inhibit α-glucosidase, an enzyme critical in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption in the intestine, making it a potential candidate for managing diabetes .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole-based compounds. For example, modifications in the thiazole structure have been shown to enhance the selectivity and potency against cancer cell lines by targeting specific signaling pathways involved in tumor progression . The compound NPT10 has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and efficacy of NPT10 against various cancer cell lines. The results indicated significant activity with IC50 values in the low micromolar range, suggesting that this compound effectively reduces cell viability in a dose-dependent manner .

Case Studies

  • Diabetes Management : A study evaluated the efficacy of NPT10 as an α-glucosidase inhibitor. The compound demonstrated competitive inhibition with an IC50 value comparable to standard drugs like acarbose, indicating its potential use in diabetes management .
  • Cancer Treatment : In a case study involving breast cancer cell lines, NPT10 showed promising results in inhibiting cell growth and inducing apoptosis. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death .

Table: Summary of Biological Activities

Activity TypeAssessed EffectIC50 Value (μM)Reference
α-Glucosidase InhibitionCompetitive inhibition0.45
Anticancer (Breast)Cell growth inhibition2.0
Apoptosis InductionCaspase activation-

Properties

IUPAC Name

(5E)-2-[3-(hydroxymethyl)piperidin-1-yl]-5-(naphthalen-1-ylmethylidene)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c23-13-14-5-4-10-22(12-14)20-21-19(24)18(25-20)11-16-8-3-7-15-6-1-2-9-17(15)16/h1-3,6-9,11,14,23H,4-5,10,12-13H2/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUQMIGBWFRPQG-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC(=O)C(=CC3=CC=CC4=CC=CC=C43)S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C2=NC(=O)/C(=C\C3=CC=CC4=CC=CC=C43)/S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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